molecular formula C14H12F2N2O2S B6351211 N'-(2,4-Difluorobenzylidene)-4-methylbenzenesulfonohydrazide CAS No. 454675-05-9

N'-(2,4-Difluorobenzylidene)-4-methylbenzenesulfonohydrazide

Cat. No. B6351211
CAS RN: 454675-05-9
M. Wt: 310.32 g/mol
InChI Key: SNXMSULXSGUYMW-RQZCQDPDSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Comprehensive Analysis of N’-(2,4-Difluorobenzylidene)-4-methylbenzenesulfonohydrazide Applications

Cancer Therapeutics

N’-(2,4-Difluorobenzylidene)-4-methylbenzenesulfonohydrazide: may have potential applications in cancer treatment. Compounds with similar structures have been shown to inhibit cancer cell growth and affect Notch signaling, which is crucial in the progression of cancer . By targeting the Notch signaling pathway, these compounds can suppress tumor growth and angiogenesis, offering a novel approach to cancer therapeutics.

Anticonvulsant Activity

The compound’s structural analogs have demonstrated significant anticonvulsant activity . This suggests that N’-(2,4-Difluorobenzylidene)-4-methylbenzenesulfonohydrazide could be developed into a new class of antiepileptic drugs with potentially fewer side effects and greater selectivity.

Neurological Research

Given its potential anticonvulsant properties, this compound could be used in neurological research to study the mechanisms of seizure disorders and the development of new therapeutic strategies.

Angiogenesis Inhibition

The ability to inhibit angiogenesis makes this compound a candidate for research into diseases where angiogenesis plays a critical role, such as macular degeneration and other proliferative diseases.

Cell Cycle Analysis

Compounds with similar structures have been used to study cell cycle arrest, particularly the G2-M transition . This application is vital for understanding cell proliferation and developing anti-proliferative drugs.

Molecular Pathway Studies

The compound can be used to dissect molecular pathways, such as the Notch signaling pathway, to understand the role of specific proteins in disease progression and treatment response .

Mechanism of Action

Target of Action

The primary target of N’-(2,4-Difluorobenzylidene)-4-methylbenzenesulfonohydrazide is the JUN proto-oncogene, AP-1 transcription factor subunit (JUN, c-Jun) . c-Jun is an oncogenic transcription factor that promotes cancer progression, invasion, and adhesion .

Mode of Action

N’-(2,4-Difluorobenzylidene)-4-methylbenzenesulfonohydrazide interacts with its target, c-Jun, through a mechanism of antagonism . This means it inhibits the function of c-Jun, thereby affecting the processes it regulates, such as cancer progression, invasion, and adhesion .

Biochemical Pathways

The compound affects the Notch signaling pathway . This pathway plays a crucial role in cell-cell communication, which is essential for cell differentiation, tissue development, and homeostasis . By inhibiting c-Jun, the compound reduces Notch-1 activation, leading to reduced expression of its downstream target protein Hes-1 .

Pharmacokinetics

It’s known that the compound can be administered intraperitoneally

Result of Action

The compound has been shown to significantly suppress the growth of pancreatic cancer tumor xenografts . It also inhibits the proliferation of various human and mouse pancreatic cancer cells while increasing activated caspase-3 . Additionally, it induces G2-M arrest and decreases the expression of cell-cycle-related proteins cyclin A1 and D1 while upregulating cyclin-dependent kinase inhibitor p21WAF1 .

Action Environment

It’s known that the compound’s efficacy can be affected by the genetic makeup of the cancer cells, including the presence of specific mutations in the notch signaling pathway

Safety and Hazards

This involves understanding the toxicity, flammability, environmental impact, and safe handling procedures of the compound .

properties

IUPAC Name

N-[(E)-(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O2S/c1-10-2-6-13(7-3-10)21(19,20)18-17-9-11-4-5-12(15)8-14(11)16/h2-9,18H,1H3/b17-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXMSULXSGUYMW-RQZCQDPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2,4-Difluorobenzylidene)-4-methylbenzenesulfonohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(2,4-Difluorobenzylidene)-4-methylbenzenesulfonohydrazide
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